molecular formula C7H5N5 B12965938 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Katalognummer: B12965938
Molekulargewicht: 159.15 g/mol
InChI-Schlüssel: NJBVIEYECGQORB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a triazole ring fused to a pyridine ring, with an amino group at the 3-position and a cyano group at the 7-position. The presence of these functional groups makes it a versatile building block for the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves multi-component reactions. One common method is the one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method offers advantages such as short reaction times, high yields, and operational simplicity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of multi-component reactions and one-pot synthesis are likely employed due to their efficiency and scalability. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which play crucial roles in cell cycle regulation and signal transduction . The compound’s ability to form hydrogen bonds and interact with biological receptors contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C7H5N5

Molekulargewicht

159.15 g/mol

IUPAC-Name

3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

InChI

InChI=1S/C7H5N5/c8-4-5-1-2-12-6(3-5)10-11-7(12)9/h1-3H,(H2,9,11)

InChI-Schlüssel

NJBVIEYECGQORB-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=NN=C2N)C=C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.